N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide
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Overview
Description
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide typically involves multiple steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step often involves the use of thiophene-2-carboxaldehyde or similar derivatives, which can be reacted with the azepane intermediate.
Coupling with the benzodioxole moiety: The final step involves the coupling of the azepane-thiophene intermediate with a benzodioxole derivative, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the reduction of amide groups.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s diverse functional groups make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving its functional groups.
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The azepane ring may interact with certain receptors or enzymes, while the thiophene and benzodioxole moieties could contribute to the compound’s overall activity through various pathways.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)ethyl methacrylate: This compound shares the azepane ring but differs in its other functional groups.
Thiophene-2-ethylamine: This compound contains the thiophene ring but lacks the azepane and benzodioxole moieties.
Uniqueness
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide is unique due to its combination of an azepane ring, a thiophene ring, and a benzodioxole moiety. This combination of functional groups is not commonly found in other compounds, making it a subject of interest for further research and development.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(1,3-benzodioxol-5-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-20(21(26)23-16-5-6-18-19(11-16)28-14-27-18)22-12-17(15-7-10-29-13-15)24-8-3-1-2-4-9-24/h5-7,10-11,13,17H,1-4,8-9,12,14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMIVAALUXGRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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